N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid
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Overview
Description
N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a lupane skeleton with various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, starting from readily available lupane triterpenoids. The key steps include:
Esterification: Formation of the ester linkage at the 28 position.
Amination: Introduction of the amino group at the 11th carbon of the undecanoic acid chain.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Catalytic Oxidation: Using metal catalysts to introduce oxo groups.
Esterification Reactions: Utilizing acid catalysts to form ester bonds.
Amination Reactions: Employing amine donors and suitable catalysts to introduce amino groups.
Chemical Reactions Analysis
Types of Reactions
N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to influence signaling pathways.
Affect Gene Expression: Alter the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another lupane triterpenoid with similar biological activities.
Lupeol: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: A triterpenoid with diverse therapeutic applications.
Uniqueness
N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
150840-33-8 |
---|---|
Molecular Formula |
C41H67NO4 |
Molecular Weight |
638.0 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H67NO4/c1-28(2)29-19-24-41(36(46)42-27-15-13-11-9-8-10-12-14-16-34(44)45)26-25-39(6)30(35(29)41)17-18-32-38(5)22-21-33(43)37(3,4)31(38)20-23-40(32,39)7/h29-32,35H,1,8-27H2,2-7H3,(H,42,46)(H,44,45)/t29-,30+,31-,32+,35+,38-,39+,40+,41-/m0/s1 |
InChI Key |
AKRJZYQHODPVQT-DSMRCAPUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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